![molecular formula C21H34O2 B1264126 3-Hydroxy-5beta-pregnan-20-one](/img/structure/B1264126.png)
3-Hydroxy-5beta-pregnan-20-one
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Overview
Description
3-hydroxy-5beta-pregnan-20-one is the 5beta-stereoisomer of 3-hydroxypregnan-20-one. It derives from a hydride of a 5beta-pregnane.
Scientific Research Applications
Neuroactive Steroids and Pregnancy
3-Hydroxy-5beta-pregnan-20-one, along with other pregnanolone isomers, has been studied extensively in the context of pregnancy. Research has shown significant increases in these steroids during pregnancy, indicating their potential role in pregnancy stabilization and countering the stimulating effect of estradiol on the onset of parturition (Pařízek et al., 2005). Another study focused on the third trimester of pregnancy, suggesting that the changes in the levels of 3-Hydroxy-5beta-pregnan-20-one might participate in the timing of parturition (Hill et al., 2007).
Metabolism in Non-Pregnant States
The metabolism of related steroids in non-pregnant rats has been investigated, indicating the presence of enzymes in uterine tissue capable of converting similar steroids to progesterone, highlighting a potential biological activity in non-pregnant animals (Lisboa & Holtermann, 1976).
Role in Central Nervous System
3-Hydroxy-5beta-pregnan-20-one has also been studied in the context of its effects on the central nervous system, particularly concerning its impact on rat behavior and binding in the brain (Członkowska et al., 1999). This research sheds light on the possible therapeutic interventions in anxiety disorders using neurosteroids.
Erythropoiesis in Primates
An intriguing application of 3-Hydroxy-5beta-pregnan-20-one is its observed erythropoietic effect in squirrel monkeys. This steroid metabolite showed an increase in erythropoiesis, suggesting potential therapeutic applications (Besa et al., 1973).
Catamenial Epilepsy
Research has also explored the concentrations of 3-Hydroxy-5beta-pregnan-20-one in women with partial epilepsy, suggesting that its metabolism may play a role in this convulsive disorder (Murri & Galli, 1997).
Modulation of Serotonergic Neurons
The modulation of serotonergic neurons by neurosteroids, including 3-Hydroxy-5beta-pregnan-20-one, has been studied, indicating potential antidepressant effects, especially significant for women with affective disorders (Robichaud & Debonnel, 2004).
properties
Product Name |
3-Hydroxy-5beta-pregnan-20-one |
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Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[(5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15?,16+,17-,18+,19+,20+,21-/m1/s1 |
InChI Key |
AURFZBICLPNKBZ-IYEURWCSSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(C4)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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